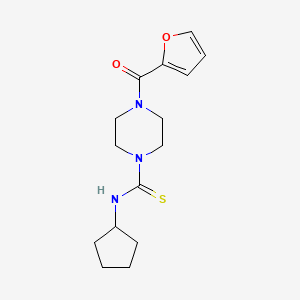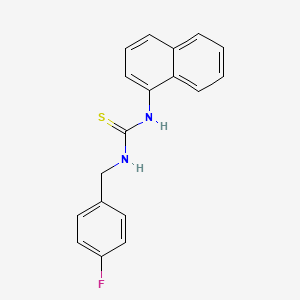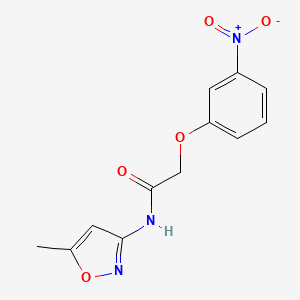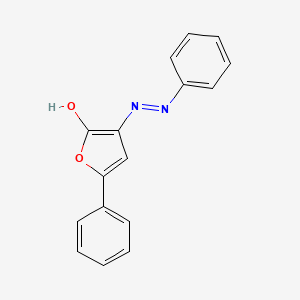![molecular formula C12H16N2O4S B5843564 N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5843564.png)
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as NMS, is a chemical compound that has been widely used in scientific research for its unique properties. NMS is a sulfonamide derivative that has been found to have several applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves its ability to block certain ion channels and receptors. Specifically, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block the hERG potassium channel, which is involved in cardiac repolarization. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been found to block the NMDA receptor in the brain, which can lead to inhibition of synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide depend on the specific ion channels and receptors that it blocks. In cardiac tissue, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to prolong the action potential duration and increase the QT interval, which can lead to arrhythmia. In the brain, N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to inhibit synaptic transmission and reduce neuronal excitability, which can have implications for learning and memory.
实验室实验的优点和局限性
One advantage of using N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study the function of these channels and receptors in a more targeted manner. However, one limitation of using N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its potential for off-target effects. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block other ion channels and receptors in addition to its intended targets, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide. One area of interest is the development of more selective N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide analogs that target specific ion channels and receptors with greater specificity. Another area of interest is the use of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide in studies on the role of ion channels and receptors in disease states such as cardiac arrhythmia and neurological disorders. Additionally, further research is needed to fully understand the potential off-target effects of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide and how these effects may impact experimental results.
合成方法
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide involves the reaction of 4-(4-morpholinylcarbonyl)aniline with methanesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide produced in this synthesis method is typically around 70-80%.
科学研究应用
N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been extensively used in scientific research as a tool for studying the function of ion channels and receptors. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been found to block certain types of potassium channels, which has led to its use in studies on cardiac function and arrhythmia. N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has also been used to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in learning and memory.
属性
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-19(16,17)13-11-4-2-10(3-5-11)12(15)14-6-8-18-9-7-14/h2-5,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYCQUYSCHNQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)


![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)

![5-[(5-chloro-2-methoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5843525.png)

![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)